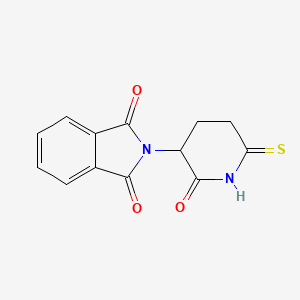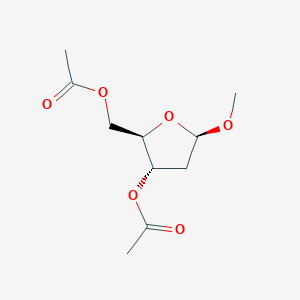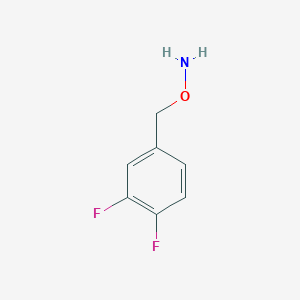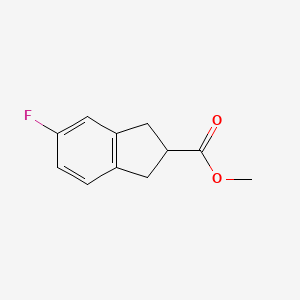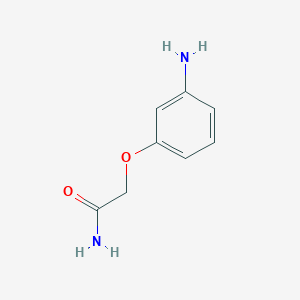
4-甲酰基-1-萘甲酸甲酯
概述
描述
“Methyl 4-formyl-1-naphthoate” is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.221 g/mol . It appears as a white solid with a special aroma .
Synthesis Analysis
The synthesis of “Methyl 4-formyl-1-naphthoate” can be achieved through the partial oxidation of 4-hydroxy-1-naphthoic acid methyl ester . The specific synthesis method can include the use of oxidizing agents such as aluminum chloride .Molecular Structure Analysis
The molecular structure of “Methyl 4-formyl-1-naphthoate” consists of a naphthalene ring with a formyl group and a methyl ester attached .Chemical Reactions Analysis
“Methyl 4-formyl-1-naphthoate” can be used as an intermediate for synthesizing some biologically active molecules and compounds . It can also be used in the preparation of drugs .Physical And Chemical Properties Analysis
“Methyl 4-formyl-1-naphthoate” has a melting point range of 95.8-97.5 ºC . The boiling point, density, and refractive index are not available in the current resources .科学研究应用
Organic Synthesis
“Methyl 4-formyl-1-naphthoate” is an organic compound with the chemical formula C13H10O3 . It is widely used in organic synthesis . Its unique structure and properties make it a valuable building block in the synthesis of various organic compounds .
Drug Chemistry
This compound has significant applications in the field of drug chemistry . It can be used as an intermediate in the synthesis of biologically active molecules and compounds . This makes it a valuable resource in the development of new drugs .
Transition Metal Complexes
“Methyl 4-formyl-1-naphthoate” can be used to form transition metal complexes . These complexes have been synthesized and characterized by physical, spectral, and analytical data . The transition metal complexes have shown enhanced antimicrobial activities compared to the Schiff base .
Antimicrobial Activity
The transition metal complexes of “Methyl 4-formyl-1-naphthoate” have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Inflammation Response Inhibition
“Methyl 4-formyl-1-naphthoate” has been found to inhibit lipopolysaccharide-induced inflammatory response in macrophages . This suggests potential applications in the treatment of inflammatory diseases .
Suppression of NF-jB, JNK and p38 MAPK Pathways
This compound has been found to suppress NF-jB, JNK and p38 MAPK pathways . These pathways are involved in cellular responses to stress and inflammation . Therefore, “Methyl 4-formyl-1-naphthoate” could have potential applications in the treatment of diseases related to these pathways .
安全和危害
未来方向
“Methyl 4-formyl-1-naphthoate” has a wide range of applications in the field of organic synthesis and medicinal chemistry . It can be used as an intermediate for synthesizing some biologically active molecules and compounds . It may also be used in the preparation of drugs in the pharmaceutical field .
作用机制
Target of Action
Methyl 4-formyl-1-naphthoate is an organic compound with a molecular formula of C13H10O3 It’s known to be used in organic synthesis and pharmaceutical chemistry, implying that it may interact with a variety of molecular targets depending on the specific context .
Mode of Action
The mode of action of Methyl 4-formyl-1-naphthoate is not well-documented. As a chemical intermediate, it likely undergoes various chemical reactions to form other compounds. The exact nature of these interactions would depend on the specific conditions and reactants present in the reaction .
Biochemical Pathways
For instance, 1- and 2-methylnaphthalene, which are structurally similar to Methyl 4-formyl-1-naphthoate, are metabolized via the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to serve as a precursor for the synthesis of other biologically active molecules .
Action Environment
The action, efficacy, and stability of Methyl 4-formyl-1-naphthoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its stability might be compromised at high temperatures or under strong acidic or basic conditions .
属性
IUPAC Name |
methyl 4-formylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODTKJVTXOAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214283 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-1-naphthoate | |
CAS RN |
62855-40-7 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62855-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3275630.png)
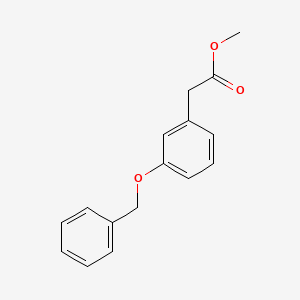

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B3275644.png)

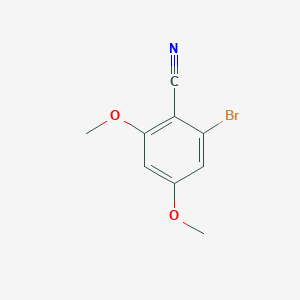
![1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B3275670.png)

